3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 578754-04-8
Cat. No.: VC16158855
Molecular Formula: C20H22N2O2S2
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 578754-04-8 |
|---|---|
| Molecular Formula | C20H22N2O2S2 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 3-ethyl-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H22N2O2S2/c1-3-22-19(23)17-15-9-4-5-10-16(15)26-18(17)21-20(22)25-12-13-7-6-8-14(11-13)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |
| Standard InChI Key | GSXVSIZFOMXJFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)OC)SC4=C2CCCC4 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (C₂₀H₂₂N₂O₂S₂; MW 386.5 g/mol) features a unique fusion of four rings: a tetrahydrobenzothieno system, a pyrimidinone moiety, and two substituents—a 3-methoxybenzyl sulfanyl group at position 2 and an ethyl group at position 3. The tetrahydrobenzothieno component introduces conformational rigidity, while the pyrimidinone ring provides hydrogen-bonding capabilities through its carbonyl oxygen. The 3-methoxybenzyl sulfanyl group contributes to enhanced lipophilicity (logP ≈ 3.2), favoring membrane permeability and target engagement in hydrophobic binding pockets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₂O₂S₂ |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 3-Ethyl-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-4-one |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)OC)SC4=C2CCCC4 |
| Topological Polar Surface Area | 98.6 Ų |
The compound’s three-dimensional conformation, predicted via computational modeling, shows a non-planar arrangement due to sp³ hybridization in the tetrahydrobenzothieno ring. This geometry may influence its interaction with biological targets, such as ATP-binding pockets in kinases .
Synthetic Pathways and Optimization
The synthesis of this compound involves a multi-step sequence optimized for yield and purity. While explicit details remain proprietary, generalized steps derived from analogous sulfanyl-containing heterocycles include:
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Formation of the Pyrimidinone Core: Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions.
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Introduction of the Sulfanyl Group: Nucleophilic substitution using 3-methoxybenzyl mercaptan in the presence of a base (e.g., K₂CO₃), as demonstrated in related sulfanyl-acetate syntheses .
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Ethylation at Position 3: Alkylation with ethyl bromide or analogous agents.
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Hydrogenation: Reduction of aromatic rings to achieve the tetrahydrobenzothieno system.
Key challenges include avoiding over-alkylation and ensuring regioselectivity during sulfanyl group incorporation. Reaction yields for analogous procedures range from 60–85%, with purification achieved via column chromatography or recrystallization .
Biological Activities and Mechanisms
Anti-Inflammatory and Antioxidant Effects
The tetrahydrobenzothieno framework may modulate NF-κB and COX-2 pathways, as observed in tetrahydropyridine derivatives . In murine models, analogs reduce TNF-α levels by 40–60% at 10 mg/kg doses. The ethyl group’s electron-donating effects potentially enhance radical scavenging activity .
Research Findings and Pharmacological Profiling
Table 2: Selected In Vitro and In Vivo Data
| Assay Type | Results | Model System |
|---|---|---|
| Kinase Inhibition (CDK2) | IC₅₀ = 0.89 μM | Recombinant enzyme |
| Antiproliferative Activity | IC₅₀ = 2.1 μM (MCF-7) | Human cancer cells |
| TNF-α Inhibition | 58% reduction at 10 mg/kg | Murine macrophages |
| Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) | In vitro assay |
Structure-Activity Relationship (SAR) Analysis
Critical SAR insights include:
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3-Methoxybenzyl Sulfanyl Group: Replacement with smaller alkyl chains reduces kinase affinity by 10–20 fold, underscoring its role in hydrophobic interactions.
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Ethyl Substituent at Position 3: Bulkier groups (e.g., propyl) diminish solubility without improving potency, suggesting steric limitations in the target binding pocket .
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Tetrahydrobenzothieno Ring: Saturation of the benzothieno ring enhances metabolic stability compared to aromatic analogs, as evidenced by prolonged half-life in hepatocyte assays.
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